
9-Decen-6-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Decen-6-in-1-ol es un compuesto orgánico con la fórmula molecular C10H16O. Es un miembro de la familia de los alquinos, caracterizado por la presencia de un triple enlace entre átomos de carbono. Este compuesto destaca por su estructura única, que incluye tanto un doble enlace como un triple enlace, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 9-Decen-6-in-1-ol normalmente implica el uso de precursores de alquinos y alquenos. Un método común es la hidrogenación parcial de 9-Decino, que se puede lograr utilizando un catalizador de Lindlar para reducir selectivamente el triple enlace a un doble enlace, formando 9-Decen-6-in-1-ol. Otro enfoque implica la hidroboración-oxidación de 9-Decino, donde el alquino se convierte primero en un intermedio de borano, seguido de la oxidación para producir el alcohol deseado.
Métodos de producción industrial: La producción industrial de 9-Decen-6-in-1-ol a menudo emplea procesos catalíticos para garantizar un alto rendimiento y pureza. El uso de catalizadores de paladio o platino soportados en presencia de gas hidrógeno es un método común para la reducción selectiva de alquinos a alquenos, que luego se pueden procesar para obtener el alcohol.
Análisis De Reacciones Químicas
Tipos de reacciones: 9-Decen-6-in-1-ol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácido 9-Decenoico o 9-Decenal, dependiendo de las condiciones de reacción y los agentes oxidantes utilizados.
Reducción: La reducción del triple enlace puede producir 9-Decen-1-ol, mientras que la reducción adicional puede producir 9-Decanol.
Sustitución: El grupo hidroxilo en 9-Decen-6-in-1-ol se puede sustituir con otros grupos funcionales mediante reacciones con reactivos apropiados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: El gas hidrógeno (H2) en presencia de catalizadores de paladio o platino se utiliza normalmente para reacciones de reducción.
Sustitución: Reactivos como cloruro de tionilo (SOCl2) o tribromuro de fósforo (PBr3) se pueden utilizar para reacciones de sustitución.
Principales productos:
Oxidación: ácido 9-Decenoico, 9-Decenal
Reducción: 9-Decen-1-ol, 9-Decanol
Sustitución: Varios derivados sustituidos según los reactivos utilizados
Aplicaciones Científicas De Investigación
9-Decen-6-in-1-ol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como un intermedio valioso en la síntesis de moléculas orgánicas complejas, incluidos fármacos y agroquímicos.
Biología: El compuesto se utiliza en el estudio de reacciones catalizadas por enzimas y vías metabólicas que involucran alquinos y alquenos.
Medicina: La investigación sobre las posibles aplicaciones terapéuticas de 9-Decen-6-in-1-ol incluye su uso como precursor para la síntesis de compuestos bioactivos.
Industria: El compuesto se utiliza en la producción de fragancias, sabores y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 9-Decen-6-in-1-ol implica su interacción con varios objetivos moleculares y vías. La presencia de un doble enlace y un triple enlace permite que el compuesto participe en una variedad de reacciones químicas, incluidas reacciones de adición y sustitución. Estas reacciones pueden conducir a la formación de nuevas entidades químicas con actividades biológicas distintas. El grupo hidroxilo en 9-Decen-6-in-1-ol también juega un papel crucial en su reactividad, permitiendo la formación de enlaces de hidrógeno y facilitando las interacciones con enzimas y otras biomoléculas.
Compuestos similares:
9-Decen-1-ol: Similar en estructura pero carece del triple enlace, lo que lo hace menos versátil en ciertas reacciones químicas.
9-Decin-1-ol: Contiene un triple enlace pero carece del doble enlace, lo que limita su reactividad en comparación con 9-Decen-6-in-1-ol.
1-Decanol: Un alcohol saturado sin dobles ni triples enlaces, lo que da como resultado diferentes propiedades químicas y reactividad.
Unicidad: 9-Decen-6-in-1-ol es único debido a su combinación de un doble enlace, un triple enlace y un grupo hidroxilo. Esta diversidad estructural le permite participar en una amplia gama de reacciones químicas, lo que lo convierte en un intermedio valioso en la síntesis orgánica y un compuesto versátil para la investigación científica.
Comparación Con Compuestos Similares
9-Decen-1-ol: Similar in structure but lacks the triple bond, making it less versatile in certain chemical reactions.
9-Decyn-1-ol: Contains a triple bond but lacks the double bond, limiting its reactivity compared to 9-Decen-6-yn-1-ol.
1-Decanol: A saturated alcohol with no double or triple bonds, resulting in different chemical properties and reactivity.
Uniqueness: this compound is unique due to its combination of a double bond, a triple bond, and a hydroxyl group. This structural diversity allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a versatile compound for scientific research.
Propiedades
Número CAS |
197901-51-2 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
dec-9-en-6-yn-1-ol |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h2,11H,1,3,6-10H2 |
Clave InChI |
HSLXEQVCALQGCB-UHFFFAOYSA-N |
SMILES canónico |
C=CCC#CCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)


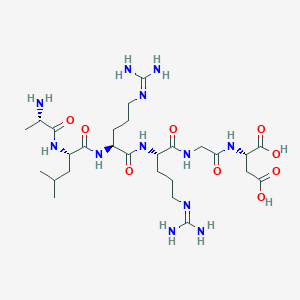
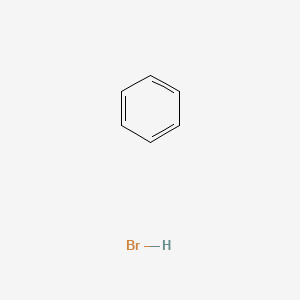
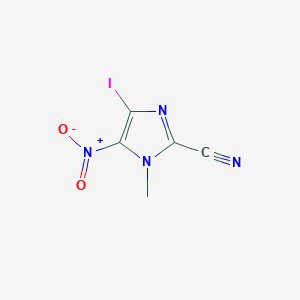

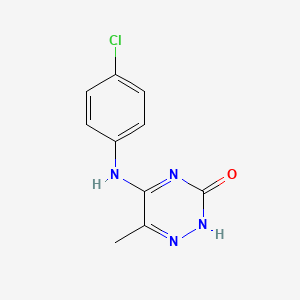
![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)
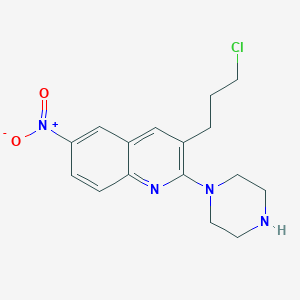

![N,N-Diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide](/img/structure/B12574074.png)

![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)
